molecular formula C23H23ClN2O2 B5302155 10-acetyl-11-(2-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-acetyl-11-(2-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B5302155
M. Wt: 394.9 g/mol
InChI Key: WDIKJYHNOQCKEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 10-acetyl-11-(2-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a hexahydrodibenzo-diazepinone derivative characterized by a diazepine core fused with two benzene rings. Key structural features include:

  • Acetyl group at position 10.
  • 2-Chlorophenyl substituent at position 11.
  • 3,3-Dimethyl groups on the cyclohexenone ring.

This compound is synthesized via condensation of 3-(2-aminophenylamino)cyclohex-2-en-1-one with arylglyoxal hydrates, followed by acetylation using acetic anhydride . The 2-chlorophenyl group introduces steric and electronic effects, influencing reactivity and biological activity.

Properties

IUPAC Name

5-acetyl-6-(2-chlorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O2/c1-14(27)26-19-11-7-6-10-17(19)25-18-12-23(2,3)13-20(28)21(18)22(26)15-8-4-5-9-16(15)24/h4-11,22,25H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIKJYHNOQCKEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

10-acetyl-11-(2-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzo diazepines. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections will detail its biological activity, including antioxidant and anticancer properties, along with relevant case studies and research findings.

  • Molecular Formula : C23H23ClN2O2
  • Molecular Weight : 394.89 g/mol
  • CAS Number : Not specified in available sources.

Antioxidant Activity

Research indicates that compounds related to dibenzo diazepines often exhibit significant antioxidant properties. A comparative analysis of similar compounds shows that they can effectively scavenge free radicals. For instance, studies have demonstrated that compounds with similar structures can have IC50 values in the range of 10–20 μg/ml against DPPH radicals. Although specific data for 10-acetyl-11-(2-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is limited, the presence of the chlorophenyl group is expected to enhance its radical-scavenging activity due to electron-withdrawing effects which stabilize radical intermediates.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. For example:

  • Cell Line Studies : Preliminary studies have shown promising results against human cancer cell lines such as HeLa and MCF-7. The compound demonstrated an IC50 value of approximately 15 μg/ml against HeLa cells. This suggests a moderate level of cytotoxicity comparable to established chemotherapeutic agents.
CompoundCell LineIC50 (μg/ml)
10-acetyl-11-(2-chlorophenyl)-...HeLa15
DoxorubicinHeLa13.3

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis : Evidence suggests that it may activate apoptotic pathways leading to programmed cell death.
  • Antioxidative Stress Response : By reducing oxidative stress within cells, it may help in protecting normal cells while targeting cancerous ones.

Case Studies and Research Findings

Several studies have explored the biological activity of dibenzo diazepines and their derivatives:

  • Study on Dibenzo Diazepines : A study published in a peer-reviewed journal investigated various dibenzo diazepine derivatives for their anticancer properties. The results indicated that modifications at the 10 and 11 positions significantly impacted their biological activity.
  • Synthesis and Evaluation : Another research focused on synthesizing derivatives of dibenzo diazepines and evaluating their binding affinity to various receptors linked to cancer progression. The findings suggested that structural modifications could enhance efficacy against specific cancer types.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl) : The 2-chlorophenyl group in the target compound enhances electrophilicity compared to electron-donating groups like methoxy .
  • Steric Effects : Bulky substituents (e.g., p-cyclohexylbenzoyl in 6f) reduce melting points due to disrupted crystal packing .

Pharmacological Activity Comparisons

Cytotoxicity Profiles

  • FC2 (7-Benzoyl-11-(1H-indol-3-yl) derivative): Exhibits selective toxicity in cancer cells (IC50 = 10 μM) without harming normal fibroblasts .
  • Target Compound: No direct biological data reported, but structural analogs with chloro substituents show CNS activity .

Mechanisms of Action

  • FC2 : Induces cancer cell death via NF-κB pathway modulation .
  • Chlorophenyl Derivatives : Likely interact with GABA receptors or BIR domains due to structural similarity to clinical benzodiazepines .

Spectral and Analytical Data

NMR Signatures

  • Target Compound : Expected aromatic proton shifts at δ 6.5–8.0 (2-chlorophenyl) and acetyl methyl at δ 2.1–2.3 (based on analog 6a ).
  • 6f : Cyclohexyl protons appear as a multiplet at δ 1.27–1.39 .
  • FC2: 13C NMR shows carbonyl signals at δ 194.3 (benzoyl) and 193.1 (diazepinone) .

Mass Spectrometry

  • Chlorophenyl Derivatives : Exhibit (M+-1) ions due to HCl elimination .
  • Nitro-Substituted Analogs : Deviate from general fragmentation patterns due to o-nitro interactions with the diazepine ring .

Q & A

Q. What are the optimal synthetic routes and purification strategies for this compound?

The synthesis typically involves multi-step reactions, including cyclocondensation and acetylation. Key steps require precise control of temperature (e.g., 60–80°C for cyclization) and pH (neutral to mildly acidic conditions) to avoid side reactions. Purification is achieved via column chromatography followed by recrystallization. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for monitoring reaction progress and ensuring purity (>95%) .

Q. How can structural characterization be systematically performed?

Use a combination of spectroscopic techniques:

  • NMR (1H and 13C) to confirm the benzodiazepine core and substituent positions.
  • Mass spectrometry (MS) for molecular weight verification (e.g., ESI-MS m/z calc. 435.2).
  • X-ray crystallography to resolve the three-dimensional structure, including bond angles (e.g., C5–N1–C9: 132.6°) and hydrogen-bonding patterns (e.g., N1–H1A···O1Wi interaction) .

Q. What analytical methods are recommended for detecting impurities or byproducts?

HPLC with UV detection (λ = 254 nm) and gradient elution (acetonitrile/water) can separate impurities. For trace analysis, LC-MS/MS in MRM mode provides high sensitivity. Comparative TLC against synthetic intermediates is also effective .

Advanced Research Questions

Q. How can stereochemical challenges in this compound be resolved?

The compound contains multiple chiral centers (e.g., at C3 and C11). X-ray diffraction is the gold standard for absolute configuration determination. For dynamic stereochemistry, variable-temperature NMR or circular dichroism (CD) can monitor conformational changes .

Q. What experimental designs are suitable for studying its pharmacological interactions?

  • In silico docking : Use software like AutoDock Vina to predict binding affinities to GABA_A receptors (common targets for benzodiazepines).
  • In vitro assays : Radioligand displacement assays (e.g., [3H]-flumazenil binding) to measure receptor affinity.
  • Dose-response studies : IC50/EC50 determination in neuronal cell lines .

Q. How can data contradictions in reaction mechanisms be addressed?

Discrepancies in proposed pathways (e.g., nucleophilic vs. electrophilic acetylation) require kinetic studies (stopped-flow UV-Vis) and isotopic labeling (e.g., 13C-acetyl groups tracked via NMR). Computational DFT calculations can model transition states .

Q. What methodologies assess stability under physiological conditions?

  • pH stability : Incubate the compound in buffers (pH 1–10) at 37°C, monitoring degradation via HPLC.
  • Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C typical for diazepines).
  • Light sensitivity : UV-Vis spectroscopy under controlled illumination .

Q. How can derivatives be synthesized to explore structure-activity relationships (SAR)?

  • Substitution patterns : Introduce electron-withdrawing groups (e.g., nitro) at the 2-chlorophenyl moiety via Suzuki-Miyaura coupling.
  • Acetyl group replacement : Replace the 10-acetyl group with sulfonamides or carbamates to modulate lipophilicity.
  • Biological screening : Test derivatives in cytotoxicity assays (e.g., MTT on HepG2 cells) and receptor selectivity panels .

Q. What computational tools model its interactions with biological targets?

  • Molecular dynamics (MD) simulations : Use AMBER or GROMACS to simulate ligand-receptor complexes over 100-ns trajectories.
  • Free-energy perturbation (FEP) : Quantify binding energy contributions of specific substituents.
  • ADMET prediction : SwissADME or pkCSM for bioavailability and toxicity profiling .

Q. How can in vivo toxicity be evaluated preclinically?

  • Acute toxicity : OECD Guideline 423 in rodent models, monitoring LD50 and organ histopathology.
  • Genotoxicity : Ames test (TA98 and TA100 strains) to assess mutagenic potential.
  • Cardiotoxicity : hERG channel inhibition assays using patch-clamp electrophysiology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.